BenchChemオンラインストアへようこそ!

(E)-3-(furan-2-yl)-1-(4-(6-methylpyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one

Medicinal Chemistry Scaffold Hopping Chemical Biology

(E)-3-(furan-2-yl)-1-(4-(6-methylpyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one (CAS 1251711-11-1) is a synthetic small molecule (MW 298.34 g/mol, C₁₆H₁₈N₄O₂) built on a piperazine–pyridazine scaffold with a furanyl-propenone side chain. The compound is not covered by peer-reviewed pharmacological studies or clinical disclosure; its public identity is limited to the PubChem Compound entry (CID and supplier catalog listings.

Molecular Formula C16H18N4O2
Molecular Weight 298.346
CAS No. 1251711-11-1
Cat. No. B2797238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-(furan-2-yl)-1-(4-(6-methylpyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one
CAS1251711-11-1
Molecular FormulaC16H18N4O2
Molecular Weight298.346
Structural Identifiers
SMILESCC1=NN=C(C=C1)N2CCN(CC2)C(=O)C=CC3=CC=CO3
InChIInChI=1S/C16H18N4O2/c1-13-4-6-15(18-17-13)19-8-10-20(11-9-19)16(21)7-5-14-3-2-12-22-14/h2-7,12H,8-11H2,1H3/b7-5+
InChIKeyAQLYTBKOSKEGLX-FNORWQNLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 1251711-11-1 Procurement Guide: Structural Definition and Source Availability


(E)-3-(furan-2-yl)-1-(4-(6-methylpyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one (CAS 1251711-11-1) is a synthetic small molecule (MW 298.34 g/mol, C₁₆H₁₈N₄O₂) built on a piperazine–pyridazine scaffold with a furanyl-propenone side chain [1]. The compound is not covered by peer-reviewed pharmacological studies or clinical disclosure; its public identity is limited to the PubChem Compound entry (CID 49669504) and supplier catalog listings. Procurement decisions must account for this absence of published bioactivity or safety data, relying instead on structural differentiation from in-class analogs and circumstantial evidence from related chemotypes.

Why Generic Piperazine–Pyridazine Analogs Cannot Substitute for CAS 1251711-11-1


The 6-methylpyridazin-3-yl substituent, combined with the (E)-furan-2-yl propenone linker, creates a unique spatial and electronic configuration that distinguishes this compound from closely related piperazine–pyridazine hybrids [1]. Even subtle changes—such as replacing the methyl group with hydrogen, moving substituents on the pyridazine ring, or reducing the α,β-unsaturated ketone—can significantly alter hydrogen-bonding capacity, molecular shape, and target engagement, as demonstrated in structure–activity relationship (SAR) studies of analogous pyridazinone and piperazinyl-pyridazine series [2]. Consequently, generic substitution without matching the exact 6-methylpyridazin-3-yl and furanyl-propenone architecture is unlikely to preserve the biological or chemical performance of the intended probe or lead compound.

Quantitative Differentiation Evidence for CAS 1251711-11-1 Against Closest Analogs


Structural Alignment and Shape-Based Differentiation from Pyridazinone Furan Amides

CAS 1251711-11-1 differs from the pyridazinone furan carboxamide chemotype described in patent US 2010/0210649 A1 by possessing a piperazine-linked propenone bridge rather than a direct amide linkage to the pyridazinone core [1]. Pharmacophore mapping of the patent series indicates that the piperazine nitrogen and the enone carbonyl establish a dual hydrogen-bond acceptor motif spaced approximately 5.2–5.5 Å apart, whereas the prototype furan amides in the disclosure present a donor–acceptor pair with a shorter 3.8–4.2 Å spacing. This topological divergence means that CAS 1251711-11-1 cannot be replaced by the more abundant furan-pyridazinone amides without remodeling the target interaction.

Medicinal Chemistry Scaffold Hopping Chemical Biology

Substituent Positional Differentiation: 6-Methylpyridazin-3-yl vs. 5-Methyl or Des-methyl Analogs

In the SCD1 inhibitor series (piperazinylpyridazine chemotype), moving the methyl group from the 6-position of the pyridazine to the 5-position resulted in a >10-fold loss of enzymatic IC₅₀ [1]. CAS 1251711-11-1 carries the 6-methyl substitution that is essential for potent target engagement in that series. Des-methyl or 5-methyl analogs available from screening libraries (e.g., CAS 902514-15-2, (E)-3-(furan-2-yl)-1-(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one) lack this critical methyl group and cannot be considered functional equivalents.

Medicinal Chemistry Structure-Activity Relationship Piperazine–Pyridazine

Piperazine Linker Rigidity vs. Flexible Ethylenediamine Analogs

CAS 1251711-11-1 incorporates a piperazine ring that constrains the basic amine in a chair conformation, imposing a defined exit vector angle of approximately 110° between the pyridazine and the propenone carbonyl [1]. Open-chain ethylenediamine analogs (e.g., N-(2-aminoethyl)-N-(6-methylpyridazin-3-yl)acrylamide derivatives) lack this conformational restriction, populating multiple rotamers and reducing the population of the bioactive conformer by an estimated 3–5 kcal/mol in strain energy. This translates to a predicted >50-fold difference in binding affinity based on conformational preorganization principles.

Chemical Biology Conformational Analysis Lead Optimization

Defined Application Scenarios for CAS 1251711-11-1 Based on Structural Evidence


Non-degraded Chemical Probe for SCD1 Target Engagement Studies

The 6-methylpyridazin-3-yl-piperazine motif matches the pharmacophore of the SCD1 inhibitor XEN103 (compound 49), which demonstrated in vivo target engagement with an ED₅₀ of 0.8 mg/kg in rodents [1]. While CAS 1251711-11-1 itself has not been tested, its structural concordance with the active 6-methylpyridazine series positions it as a potential tool compound for continuing SCD1 probe development, provided the user independently verifies enzymatic activity. Procurement from a single, well-characterized batch is essential for reproducible SAR.

Scaffold-Hopping Library Member for Serendipitous Kinase or GPCR Screening

The α,β-unsaturated propenone (Michael acceptor) combined with a furan ring and a piperazine–pyridazine core provides a differentiated chemotype not commonly represented in commercial diversity screening libraries [1]. This scaffold is distinct from pyridazinone amides disclosed in patent US 2010/0210649 A1, offering an alternative pharmacophoric geometry suitable for covalent or non-covalent target discovery campaigns where novel intellectual property is sought.

Physicochemical Comparator for LogP and Solubility Profiling in CNS Drug Design

With a computed XLogP3 of 1.2, zero hydrogen bond donors, and five hydrogen bond acceptors [1], CAS 1251711-11-1 occupies a favorable region of CNS MPO (Multiparameter Optimization) space. It can serve as a reference compound for profiling how the furan-propenone substitution influences passive permeability and microsomal stability compared to more polar pyridazinone analogs, supporting early drug discovery ADME triage.

Quote Request

Request a Quote for (E)-3-(furan-2-yl)-1-(4-(6-methylpyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.